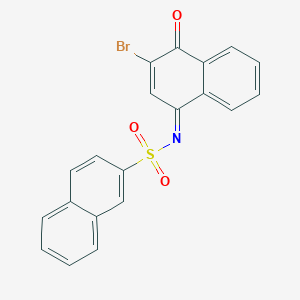![molecular formula C22H28N2O6S B281825 N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide, also known as TCS-OX2-29, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzene sulfonamide derivatives and has a molecular weight of 469.6 g/mol. In
Wirkmechanismus
The mechanism of action of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves the modulation of the orexin system in the brain. Orexin is a neuropeptide that plays a crucial role in the regulation of sleep, appetite, and reward. N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide acts as a selective antagonist of the orexin 2 receptor, which leads to a decrease in the activity of the orexin system. This, in turn, leads to a reduction in anxiety and drug-seeking behavior.
Biochemical and Physiological Effects:
N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is associated with the anxiolytic and antidepressant effects of the compound. Additionally, N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is its selectivity for the orexin 2 receptor, which makes it a useful tool for studying the orexin system in the brain. Additionally, N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. One potential direction is the development of more potent and selective orexin 2 receptor antagonists. Additionally, N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide could be studied further for its potential use in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the effects of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide on the gut-brain axis could be explored, as there is evidence to suggest that the orexin system plays a role in the regulation of gut function.
Synthesemethoden
The synthesis of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves the reaction between 3,4,5-trimethoxybenzenesulfonyl chloride and N-(2-aminoethyl)piperidine in the presence of a base. The reaction yields N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide as a white solid with a purity of over 98%. This synthesis method has been optimized to produce the compound in large quantities with high purity, making it suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rodents.
Eigenschaften
Molekularformel |
C22H28N2O6S |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-(2-oxo-2-piperidin-1-ylethyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C22H28N2O6S/c1-28-19-14-17(15-20(29-2)22(19)30-3)24(16-21(25)23-12-8-5-9-13-23)31(26,27)18-10-6-4-7-11-18/h4,6-7,10-11,14-15H,5,8-9,12-13,16H2,1-3H3 |
InChI-Schlüssel |
SPXWNOJWZQYYKB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)



![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)
![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281763.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)